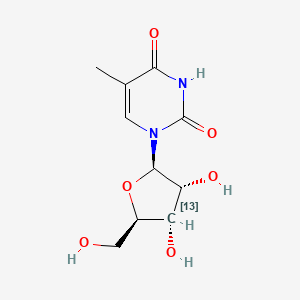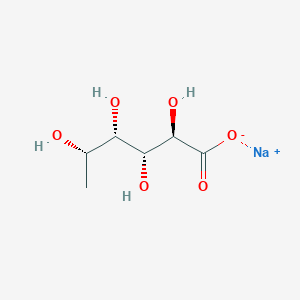![molecular formula C12H16O7 B584031 Tri-O-acetyl-D-[2-13C]glucal CAS No. 478529-36-1](/img/structure/B584031.png)
Tri-O-acetyl-D-[2-13C]glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tri-O-acetyl-D-[2-13C]glucal, also known as this compound, is a useful research compound. Its molecular formula is C12H16O7 and its molecular weight is 273.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tri-O-acetyl-D-[2-13C]glucal is primarily used in proteomics research . .
Mode of Action
As a building block, this compound interacts with other molecules through chemical reactions to form larger structures. The exact nature of these interactions depends on the specific reaction conditions and the other molecules involved .
Biochemical Pathways
This compound is involved in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (or sugars) and play many roles in all forms of life, including cell-cell recognition and interaction .
Result of Action
The result of this compound’s action is the formation of more complex molecules, such as oligosaccharides . These molecules can then participate in various biological processes, depending on their specific structures .
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of other reactants, temperature, pH, and solvent conditions .
Biochemical Analysis
Biochemical Properties
Tri-O-acetyl-D-[2-13C]glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides
Molecular Mechanism
It is known to be involved in the synthesis of oligosaccharides
Metabolic Pathways
It is known to be involved in the synthesis of oligosaccharides , which suggests it may have effects on metabolic flux or metabolite levels.
Properties
InChI |
InChI=1S/C11H13O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h4,8-9,11H,5H2,1-2H3,(H,14,15)/i3+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLQHJWKCMOOE-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1[C]=COC(C1OC(=O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[13C]=COC(C1OC(=O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849650 |
Source


|
| Record name | PUBCHEM_71434353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478529-36-1 |
Source


|
| Record name | PUBCHEM_71434353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
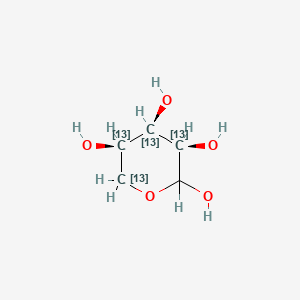
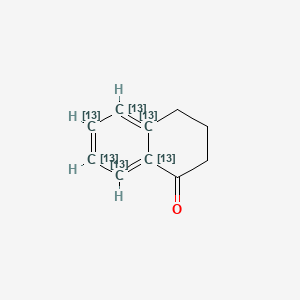
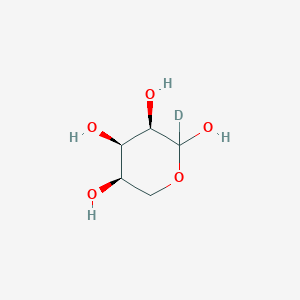
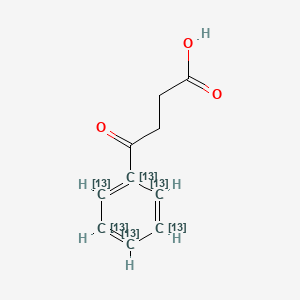

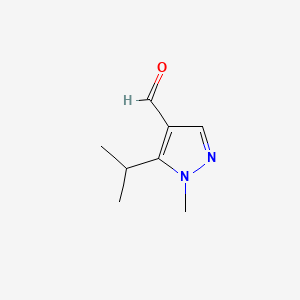
![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
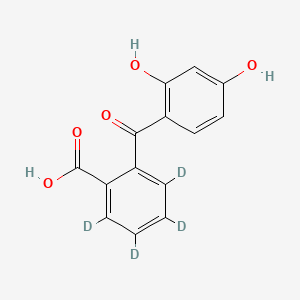
![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)
